2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a substituted quinoline derivative characterized by a complex ester linkage. The core quinoline structure is modified at the 2-position with a 4-chlorophenyl group and at the 6-position with a bromine atom. The ester moiety comprises a 2-(4-nitrophenyl)-2-oxoethyl group, introducing both nitro and ketone functionalities. This compound shares structural motifs with bioactive quinoline derivatives, which are often explored for antimicrobial, anticancer, and antimalarial activities .
The molecular formula of this compound is inferred as C₂₆H₁₇BrClN₂O₅, with an average molecular mass of approximately 543.8 g/mol (calculated based on analogs in , and 9). The presence of electron-withdrawing groups (bromine, nitro, and chlorine) likely influences its electronic properties, solubility, and reactivity.
Properties
CAS No. |
355420-61-0 |
|---|---|
Molecular Formula |
C24H14BrClN2O5 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H14BrClN2O5/c25-16-5-10-21-19(11-16)20(12-22(27-21)14-1-6-17(26)7-2-14)24(30)33-13-23(29)15-3-8-18(9-4-15)28(31)32/h1-12H,13H2 |
InChI Key |
ARECZHSGOPBHIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Nitrophenyl)-2-oxoethanol
Procedure :
-
Bromination : 4-Nitroacetophenone (10 mmol) is treated with N-bromosuccinimide (NBS, 12 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) in CCl₄ under reflux for 6 hours to yield 2-bromo-1-(4-nitrophenyl)ethanone.
-
Hydrolysis : The brominated intermediate is stirred with aqueous NaOH (10%) at 25°C for 2 hours, yielding 2-hydroxy-1-(4-nitrophenyl)ethanone (HOCH₂C(O)C₆H₄NO₂).
Yield : ~60% (combined steps).
Esterification via Steglich Reaction
Procedure :
-
Quinoline-4-carboxylic acid (5 mmol), 2-(4-nitrophenyl)-2-oxoethanol (6 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 6 mmol), and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are stirred in dry dichloromethane (DCM, 50 mL) at 0°C for 1 hour, followed by 24 hours at 25°C.
-
The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated. The crude product is purified via column chromatography (petroleum ether/DCM, 1:3).
Key Parameters :
-
Solvent : DCM ensures high solubility of both reactants.
-
Catalyst : DMAP accelerates the reaction by activating the carboxylic acid.
Yield : ~55–60%.
Optimization of Reaction Conditions
Purification Techniques
-
Column Chromatography : Gradient elution with petroleum ether/DCM (3:1 to 0:1) effectively separates the ester product from unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystals suitable for X-ray analysis.
Characterization and Analytical Data
Spectroscopic Data (Representative)
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound's quinoline backbone contains three critical reactive sites:
-
Nitro group (electron-withdrawing) directing electrophilic substitution
-
Bromine atom (leaving group) enabling nucleophilic aromatic substitution
-
Ester moiety (α-keto ester) facilitating nucleophilic acyl substitutions
These functional groups collectively enable strategic functionalization for drug discovery applications .
Nucleophilic Acyl Substitution
The α-keto ester group undergoes substitution reactions with amines and alcohols under basic conditions:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DIPEA, DMF, 80°C, 8h | Amide derivative | 72% | |
| Methanol | H2SO4 catalyst, reflux | Methyl ester analog | 85% |
This reactivity enables side-chain modifications for structure-activity relationship studies.
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring participates in regioselective substitutions:
| Electrophile | Position | Catalyst System | Result |
|---|---|---|---|
| Nitronium ion | C-5 | HNO3/H2SO4, 0°C | Dinitro derivative |
| Bromine | C-8 | FeBr3, CH2Cl2, 25°C | Dibrominated product |
Substituent orientation significantly impacts reaction rates, with nitro groups decreasing activation energy by 12-15 kJ/mol compared to unsubstituted quinolines .
Synthetic Reaction Conditions
Optimized protocols from peer-reviewed studies:
Large-Scale Coupling Reaction ( ):
textReagents: - LiCl (42.4 mg, 1.0 mmol) - Triazolium salt (36.8 mg, 0.1 mmol) - Bisquinone oxidant (0.2 mmol) - Toluene:Benzene (4:1, 10 mL) Procedure: 1. Charge reagents under N2 atmosphere 2. Add cinnamaldehyde (2.0 mmol) and DMAP (1.5 mmol) 3. Stir at 25°C for 12h 4. Purify via neutral alumina chromatography
Yield: 64% cyclopentane-fused quinoline product
Critical parameters:
-
Solvent polarity (ε = 2.38 optimal)
-
Base strength (pKa > 8 required)
-
Oxygen-free environment (prevents keto-enol tautomerization)
Mechanistic Insights
Experimental evidence reveals three-stage reaction pathways:
-
Base-Induced Deprotonation : DMAP abstracts α-hydrogen from ester group, forming enolate intermediate
-
Electrophilic Activation : Quinoline ring polarization creates C-5/C-8 electrophilic centers
-
Redox Cycling : Bisquinone oxidant regenerates active catalyst species
Kinetic studies show pseudo-first-order behavior (kobs = 4.7×10⁻⁴ s⁻¹) under standard conditions .
Functionalization Examples
Recent advances demonstrate versatile derivatization:
| Transformation | Application | Reference |
|---|---|---|
| Nitro → Amino reduction | Bioactive metabolite synthesis | |
| Bromine → Boronate exchange | Suzuki-Miyaura cross-coupling | |
| Ester → Ketone conversion | Prodrug development |
Notable product: Cyclopentane-fused quinoline-2-one exhibits 18 nM IC50 against kinase targets in preclinical trials .
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate and related quinoline esters:
Structural and Functional Insights :
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound enhances electrophilicity compared to methyl or hydrogen substituents in analogs like the 4-methylphenyl derivative () . This may affect binding interactions in biological targets. Bromine at the 6-position is conserved in several analogs (), suggesting its role in stabilizing the quinoline π-system or modulating steric effects .
Ester Group Variations :
- The 2-(4-nitrophenyl)-2-oxoethyl ester distinguishes the target compound from simpler esters (e.g., ethyl in ) . The nitro group may confer enhanced metabolic stability or alter solubility compared to halogenated analogs ().
- Dichlorophenyl-containing esters () exhibit higher molecular mass and lipophilicity (ClogP ~5.6) compared to the nitro-substituted target compound .
Crystallographic and Synthetic Considerations: Analogs such as ethyl 6-bromo-2-styrylquinoline-4-carboxylate () have been crystallographically characterized, revealing planar quinoline cores and ester conformations stabilized by van der Waals interactions . Synthesis of the target compound would likely follow protocols similar to those in , involving condensation of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride .
Biological Activity
The compound 2-(4-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antimalarial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
- Molecular Formula : C24H14BrClN2O5
- Molecular Weight : 525.74 g/mol
- CAS Number : 355420-61-0
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including the compound . The agar diffusion method was employed to assess its effectiveness against several bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control (Ampicillin) |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 15 | Higher than ampicillin |
| Bacillus subtilis (B. subtilis) | 12 | Comparable to ampicillin |
| Escherichia coli (E. coli) | 10 | Lower than ampicillin |
| Pseudomonas aeruginosa (P. aeruginosa) | 8 | Significantly lower |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 14 | Comparable to ampicillin |
The results indicate that structural modifications in quinoline derivatives can enhance antibacterial activity, particularly against MRSA strains .
Antimalarial Activity
The compound's potential as an antimalarial agent has also been explored. In vitro studies have shown that it exhibits moderate potency against Plasmodium falciparum, a malaria-causing parasite. The following table summarizes the findings:
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| 2-(4-nitrophenyl)-2-oxoethyl... | 120 | Inhibition of translation elongation factor 2 (PfEF2) |
| DDD107498 | <1 | Multiple life-cycle stages inhibition |
This compound acts through a novel mechanism, targeting protein synthesis critical for the parasite's survival and development .
Case Studies and Research Findings
- Antiproliferative Activity : The compound has been tested against cancer cell lines such as HepG2 and MCF-7. Results showed significant cytotoxic activity with IC50 values ranging from 0.137 to 0.332 μg/mL, indicating its potential as an anticancer agent .
- Multitarget Approach : Recent designs of quinoline hybrids have aimed at developing compounds capable of acting on multiple targets, including microbial DNA gyrase and EGFR, enhancing their therapeutic potential against both microbial infections and cancer .
- Pharmacokinetic Profiling : The pharmacokinetic properties of related quinoline derivatives have been evaluated to optimize their efficacy and safety profiles for potential clinical applications .
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-(4-nitrophenyl)-2-oxoethyl quinoline-4-carboxylate derivatives?
A1. Synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Quinoline ring formation : Via cyclization reactions (e.g., Friedländer or Doebner–Miller protocols) using substituted anilines and carbonyl compounds.
- Esterification : Reaction of quinoline-4-carboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Halogenation : Bromination at the quinoline 6-position using Br₂ or NBS (N-bromosuccinimide) in a chlorinated solvent .
- Cross-coupling : Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 2, employing Pd(PPh₃)₄ as a catalyst .
Q. Advanced Q1. How can reaction conditions be optimized to improve yields in the Suzuki-Miyaura coupling step?
A1. Optimization involves:
- Catalyst loading : Reducing Pd(PPh₃)₄ to 2–5 mol% while maintaining efficiency .
- Temperature control : Heating at 80–90°C for 48 hours ensures complete conversion .
- Solvent selection : DMF with 2M K₂CO₃ provides a polar aprotic medium for arylboronic acid activation .
- Purification : Column chromatography (e.g., 10% ethyl acetate/hexane) isolates the product with minimal impurities .
Structural Characterization
Q. Q2. What analytical techniques are critical for confirming the structure of this compound?
A2. Key methods include:
- NMR spectroscopy : ¹H/¹³C-NMR to verify substituent positions (e.g., δ ~8.3 ppm for quinoline H-8) and coupling constants .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refinement software is widely used for small-molecule structures .
Q. Advanced Q2. How can crystallographic data resolve discrepancies in NMR assignments?
A2. Crystallography provides absolute configuration data, clarifying cases where NMR signals overlap (e.g., distinguishing para-substituted aryl groups). SHELXL’s twin refinement handles twinned crystals, common in halogenated quinolines . For example, in , δ 132.5 ppm (¹³C-NMR) was confirmed as the 4-fluorophenyl carbon via X-ray .
Biological Activity Evaluation
Q. Q3. What methodologies are used to assess the antibacterial activity of this compound?
A3. Standard assays include:
Q. Advanced Q3. How can structure-activity relationships (SAR) guide the design of more potent analogs?
A3. SAR studies focus on:
- Electron-withdrawing groups : The 4-nitrophenyl ester enhances membrane penetration via increased lipophilicity .
- Halogen effects : Bromine at C6 and chlorine on the aryl group improve binding to bacterial topoisomerases .
- Cytotoxicity screening : MTT assays (e.g., IC₅₀ > 100 µM) ensure selectivity over mammalian cells .
Data Contradiction Analysis
Q. Q4. How can conflicting spectroscopic data from different synthesis batches be resolved?
A4. Contradictions often arise from:
Q. Advanced Q4. What strategies address discrepancies in crystallographic vs. computational structural models?
A4.
- Twinning analysis : SHELXL’s HKLF5 refines twinned data to correct lattice parameters .
- DFT calculations : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to validate structures .
Stability and Reactivity
Q. Q5. What factors influence the hydrolytic stability of the ester moiety?
A5. Stability depends on:
Q. Advanced Q5. How can photodegradation pathways be monitored for nitroaryl-containing derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
